molecular formula C18H26O2 B13445016 (3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one

(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one

Cat. No.: B13445016
M. Wt: 274.4 g/mol
InChI Key: QJYDAOMRVBMFLG-CQZDKXCPSA-N
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Description

The compound (3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one is a steroidal structure known for its significant role in various biological processes. This compound is a derivative of the cyclopenta[a]phenanthrene skeleton, which is a common structural motif in many biologically active steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of a suitable steroidal precursor at the 3-position, followed by methylation at the 13-position. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce the steroidal backbone, followed by chemical modifications to introduce the hydroxyl and methyl groups. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 3-position yields a ketone, while reduction of the ketone at the 17-position yields a secondary alcohol .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate the expression of target genes, leading to various biological effects. The pathways involved include the regulation of gene transcription and the modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique biological activities. Its hydroxyl and methyl groups at the 3 and 13 positions, respectively, play crucial roles in its interaction with molecular targets and its overall biological function .

Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11-16,19H,2,4,6-10H2,1H3/t11-,12+,13-,14+,15+,16-,18-/m0/s1

InChI Key

QJYDAOMRVBMFLG-CQZDKXCPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@H]3C=C[C@H](C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3C=CC(C4)O

Origin of Product

United States

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